Cas no 2034336-79-1 (N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide structure
2034336-79-1 structure
Product Name:N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
Número CAS:2034336-79-1
MF:C19H17FN2O4S
Megavatios:388.412687063217
CID:6421533
PubChem ID:121018495
Update Time:2025-05-21

N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Propiedades químicas y físicas

Nombre e identificación

    • N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
    • UFTGFEHTZGVBLJ-UHFFFAOYSA-N
    • Ethanediamide, N1-[(4-fluorophenyl)methyl]-N2-[2-(3-furanyl)-2-hydroxy-2-(2-thienyl)ethyl]-
    • N'-[(4-fluorophenyl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
    • AKOS026692151
    • N-[(4-fluorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
    • F6506-2042
    • 2034336-79-1
    • N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
    • Renchi: 1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-8-26-11-14)16-2-1-9-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
    • Clave inchi: UFTGFEHTZGVBLJ-UHFFFAOYSA-N
    • Sonrisas: C(NCC1=CC=C(F)C=C1)(=O)C(NCC(C1C=COC=1)(O)C1SC=CC=1)=O

Atributos calculados

  • Calidad precisa: 388.08930636g/mol
  • Masa isotópica única: 388.08930636g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 6
  • Complejidad: 530
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Superficie del Polo topológico: 120Ų

Propiedades experimentales

  • Denso: 1.375±0.06 g/cm3(Predicted)
  • PKA: 12.10±0.46(Predicted)

N'-(4-fluorophenyl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide PrecioMás >>

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